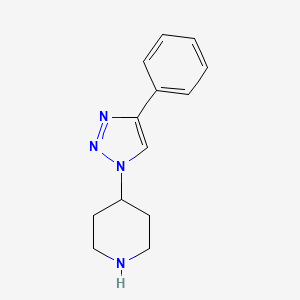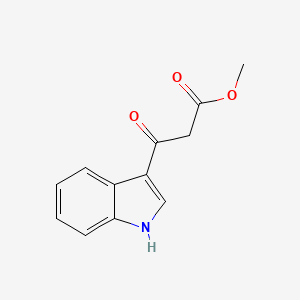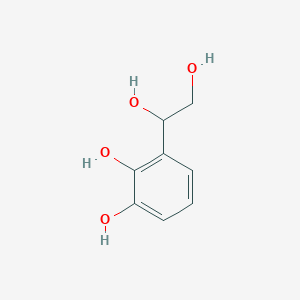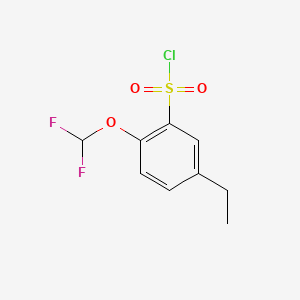
1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H7BrClFO2S. It is a sulfonyl chloride derivative, characterized by the presence of bromine and fluorine atoms on the phenyl ring, which imparts unique chemical properties to the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonyl chloride typically involves the sulfonylation of 1-(3-Bromo-4-fluorophenyl)ethane. This process can be achieved through the reaction of the corresponding sulfonyl chloride with the phenyl derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation reactions, utilizing automated reactors and precise temperature control to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can yield sulfonic acids or sulfonyl fluorides, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Major Products Formed:
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acids: Formed by oxidation
Aplicaciones Científicas De Investigación
1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonyl chloride has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may react with nucleophilic residues in proteins, leading to covalent modification and potential changes in protein function .
Comparación Con Compuestos Similares
- 1-(4-Bromo-3-fluorophenyl)ethane-1-sulfonyl chloride
- 1-(3-Bromo-4-fluorophenyl)methane-1-sulfonyl chloride
- 1-(3-Bromo-4-fluorophenyl)propane-1-sulfonyl chloride
Comparison: 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonyl chloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. Compared to its analogs, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications .
Propiedades
Fórmula molecular |
C8H7BrClFO2S |
|---|---|
Peso molecular |
301.56 g/mol |
Nombre IUPAC |
1-(3-bromo-4-fluorophenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H7BrClFO2S/c1-5(14(10,12)13)6-2-3-8(11)7(9)4-6/h2-5H,1H3 |
Clave InChI |
QZSNFLCKRJQAMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1)F)Br)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















